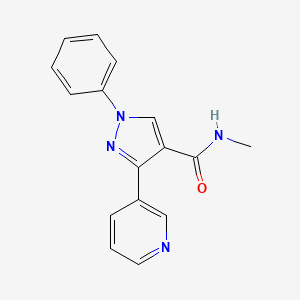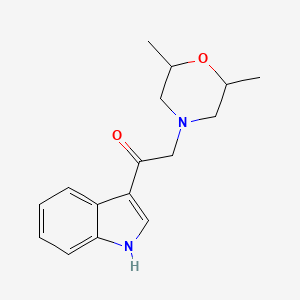
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as CMPB, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the dopamine D1 receptor, which plays an important role in the regulation of movement, cognition, and reward. CMPB has been used in numerous scientific studies to investigate the mechanisms of dopamine signaling and the potential therapeutic applications of D1 receptor agonists. In
作用机制
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates the cAMP signaling pathway. Activation of the D1 receptor by 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A and other downstream signaling pathways. This results in various physiological and behavioral effects, such as increased locomotor activity, improved cognitive function, and enhanced reward processing.
Biochemical and Physiological Effects:
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects, which are mediated by its activation of the D1 receptor. These effects include increased cAMP levels, activation of protein kinase A and other downstream signaling pathways, modulation of ion channel activity, and regulation of gene expression. In terms of physiological effects, 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to increase locomotor activity, improve cognitive function, enhance reward processing, and reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide in lab experiments is its selectivity for the D1 receptor, which allows for specific investigation of the effects of D1 receptor activation. Additionally, 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a long half-life and good bioavailability, which makes it a useful tool for in vivo studies. However, one limitation of using 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide is its potential toxicity and side effects, which must be carefully monitored and controlled in experimental settings.
未来方向
There are several potential future directions for 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide research. One area of interest is the development of novel D1 receptor agonists that have improved selectivity, potency, and safety profiles. Another area of interest is the investigation of the therapeutic potential of D1 receptor agonists in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide and other D1 receptor agonists, and to identify potential drug targets for the development of new treatments.
合成方法
The synthesis of 4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide involves several steps, which have been described in detail in scientific literature. One commonly used method involves the reaction of 4-chloro-3-nitrobenzoic acid with N-methylpyrrolidinone, followed by reduction of the nitro group to an amino group and subsequent acylation with 2-oxopyrrolidine-1-yl acetic acid. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide has been widely used in scientific research to study the role of dopamine signaling in various physiological and pathological conditions. For example, it has been used to investigate the effects of D1 receptor activation on synaptic plasticity, learning, and memory. It has also been used to study the mechanisms of drug addiction and the potential therapeutic applications of D1 receptor agonists in the treatment of addiction and other neuropsychiatric disorders.
属性
IUPAC Name |
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-14-12(17)8-4-5-9(13)10(7-8)15-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNRLKXRCPGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-3-(2-oxopyrrolidin-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)





![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)





